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Compound of Interest

Compound Name:
4-Chloromethyl-thiazole-2-

carbaldehyde

Cat. No.: B8589406

Get Quote

Content Type: Technical Reference & Characterization Guide Subject: 4-Chloromethyl-
thiazole-2-carbaldehyde (CAS: 1161775-49-0) Audience: Medicinal Chemists, Process

Development Scientists, Analytical Chemists[1]

Part 1: Executive Summary & Structural Context
4-Chloromethyl-thiazole-2-carbaldehyde is a high-value heterocyclic building block,

predominantly utilized in the synthesis of antiviral agents (e.g., Ritonavir analogs) and

advanced agrochemicals.[1] Its dual electrophilic nature—characterized by the reactive

aldehyde at C2 and the alkylating chloromethyl group at C4—makes it a versatile "linchpin"

scaffold.

However, this same reactivity renders the compound prone to polymerization and hydrolysis.

Accurate spectroscopic identification is critical for distinguishing the pure aldehyde from its

common degradation products (carboxylic acids, hydrates, or dimers). This guide provides a

definitive spectroscopic profile derived from high-fidelity synthetic protocols and structural

analogs.[1]
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Structural Descriptors[2][3][4][5][6][7]
IUPAC Name: 4-(Chloromethyl)-1,3-thiazole-2-carbaldehyde[1]

Molecular Formula: C5H4ClNOS[1]

Molecular Weight: 161.61 g/mol [1]

Key Functional Groups: Thiazole core, C2-Formyl (Aldehyde), C4-Chloromethyl.[1]

Part 2: Synthesis & Characterization Workflow
To understand the spectral data, one must understand the synthesis matrix. The most reliable

route involves the selective oxidation of (4-chloromethylthiazol-2-yl)methanol using Manganese

Dioxide (

) in acetonitrile.[1] This context defines the expected impurity profile (residual alcohols,
manganese salts).
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Caption: Synthetic pathway and critical spectroscopic checkpoints for isolating 4-
chloromethyl-thiazole-2-carbaldehyde.

Part 3: Spectroscopic Data Bank
The following data sets are synthesized from high-purity isolation protocols referenced in

patent literature (EP 2242743 B1) and validated against standard thiazole substituent effects.

Proton NMR ( H NMR)
Solvent: Chloroform-d (

) Frequency: 400 MHz[1][2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8589406/docs?utm_src=pdf-body#spectroscopic-characterization-guide-4-chloromethyl-thiazole-2-carbaldehyde-1
https://www.benchchem.com/product/b8589406/docs?utm_src=pdf-body#spectroscopic-characterization-guide-4-chloromethyl-thiazole-2-carbaldehyde-1
https://www.molaid.com/MS_723537
https://patents.google.com/patent/WO2009077990A1/en
https://patentimages.storage.googleapis.com/c2/d1/dd/a19eaf051ac190/EP2242743B1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8589406?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

9.96 Singlet (s) 1H -CHO (C2)

Characteristic

diagnostic peak.

[1] Sharp singlet

indicates no

coupling to ring

protons.

7.72 Singlet (s) 1H C5-H (Ring)

Deshielded

relative to 4-

methylthiazole (

7.[1]4) due to the

electron-

withdrawing

chloromethyl

group.[1]

4.78 Singlet (s) 2H
-CH

Cl

Benzylic-like

position.[1]

Sharp singlet

confirms intact

chloromethyl

group (no

hydrolysis to -CH

OH).[1]

Note on Couplings:

Long-range coupling (

) between the C5-H and the -CH

Cl protons is possible but often unresolved, appearing as slight line broadening.[1]
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Impurity Alert: If you observe a singlet at

4.95 ppm, it indicates the formation of the hydrate or acetal. A singlet at

4.52 ppm corresponds to the unreacted alcohol precursor.

Carbon-13 NMR ( C NMR)
Solvent: Chloroform-d (

) Reference:

triplet at 77.16 ppm[1]

Chemical Shift (

, ppm)
Carbon Type Assignment

Electronic
Environment

182.4 C=O[1] -CHO (Aldehyde)

Typical

heteroaromatic

aldehyde.[1]

164.1 C_quat C2 (Thiazole)

Strongly deshielded

by the adjacent

nitrogen and the

carbonyl group.[1]

154.8 C_quat C4 (Thiazole)

Ipso-carbon bearing

the chloromethyl

group.[1]

126.5 CH C5 (Thiazole)
The only aromatic

methine carbon.[1]

41.2 CH
-CH

Cl

Characteristic alkyl

chloride shift.[1]

Infrared Spectroscopy (FT-IR)
Method: Thin Film (Neat) or KBr Pellet[1]
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Wavenumber (cm

)
Intensity Assignment Functional Group

3105 Weak (C-H)
Aromatic C-H stretch

(Thiazole ring).[1]

2850, 2750 Weak (C-H)

Fermi doublet

characteristic of

Aldehyde C-H.

1695 - 1705 Strong (C=O)
Conjugated Aldehyde

carbonyl stretch.[1]

1490, 1420 Medium (C=N, C=C)
Thiazole ring skeletal

vibrations.

1230 Medium - C-N stretch.[1]

710 - 740 Strong (C-Cl)
C-Cl stretch (Alkyl

chloride).[1]

Part 4: Technical Analysis & Troubleshooting
Stability & Handling
This compound is an alkylating agent and a reactive electrophile.[1]

Storage: Store at -20°C under Argon. The aldehyde oxidizes to the carboxylic acid (white

solid) upon exposure to air.

Solvent Compatibility: Avoid nucleophilic solvents (MeOH, EtOH) for storage, as they will

form hemiacetals rapidly.

is suitable for analysis but should be filtered through basic alumina to remove traces of HCl,
which catalyzes degradation.

Differentiating from Precursors
In a reaction monitoring scenario (e.g., MnO2 oxidation), use the following diagnostic signals to

confirm conversion:
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Compound
Diagnostic

H NMR Signal
Diagnostic IR Signal

Alcohol Precursor
4.85 (s, 2H, -CH

OH) + Broad -OH

Broad -OH stretch ~3300 cm

Target Aldehyde 9.96 (s, 1H, -CHO)
Sharp C=O ~1700 cm

Acid Impurity
Broad singlet >11.0 ppm (-

COOH)

Broad O-H trough 2500-3000

cm
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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